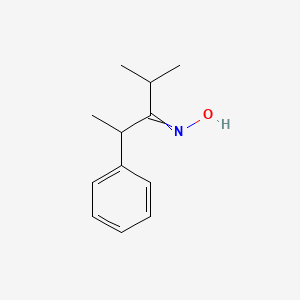![molecular formula C21H17NO3 B14483110 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one CAS No. 65771-75-7](/img/structure/B14483110.png)
1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one is a complex organic compound that belongs to the class of dihydroxyanthraquinones. This compound is characterized by its anthracene core, which is substituted with hydroxyl groups and a pyridinyl ethyl side chain. It is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthracene core, followed by the introduction of hydroxyl groups at the 1 and 8 positions. The pyridinyl ethyl side chain is then attached through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups and the pyridinyl ethyl side chain can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the development of pharmaceutical agents, particularly in the treatment of skin disorders like psoriasis.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and the anthracene core play a crucial role in its biological activity. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one can be compared with other dihydroxyanthraquinones, such as:
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the synthesis of dyes and pigments.
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Used as a laxative and in the treatment of skin disorders. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65771-75-7 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1,8-dihydroxy-10-(2-pyridin-4-ylethyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C21H17NO3/c23-17-5-1-3-15-14(8-7-13-9-11-22-12-10-13)16-4-2-6-18(24)20(16)21(25)19(15)17/h1-6,9-12,14,23-24H,7-8H2 |
Clé InChI |
DYLDJCITEGWLFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2CCC4=CC=NC=C4)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


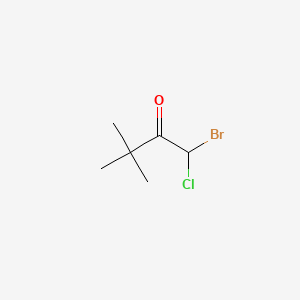
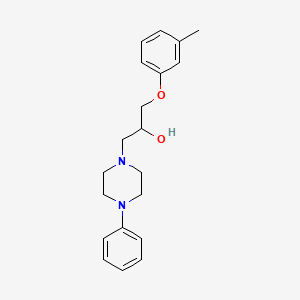
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
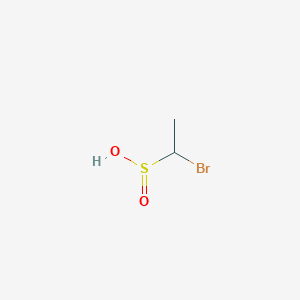

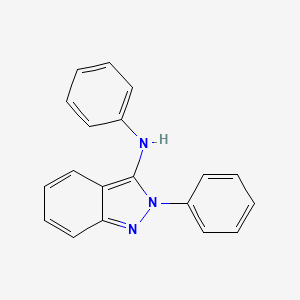
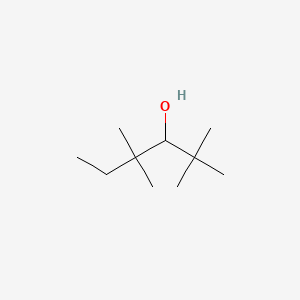
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
